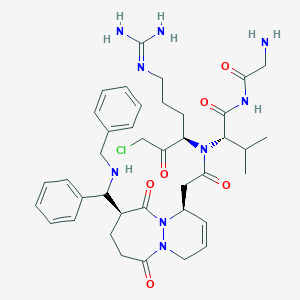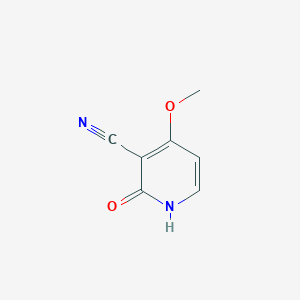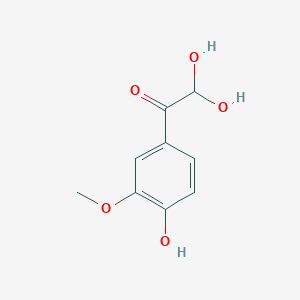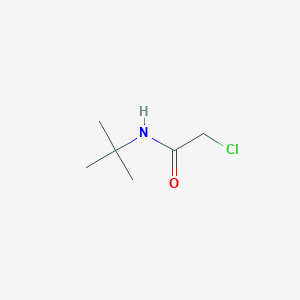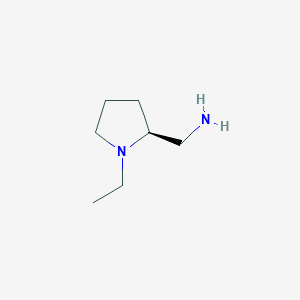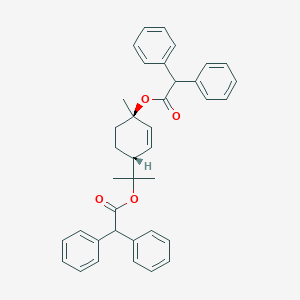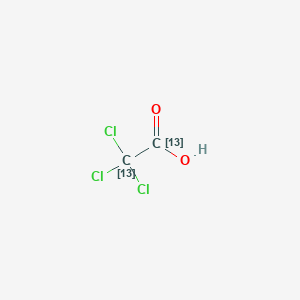
2,2,2-Trichloro-acetic Acid-13C2 (Contain 3.5per cent unlabeled)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The provided papers do not directly discuss 2,2,2-Trichloro-acetic Acid-13C2; however, they do provide insights into related compounds and their chemical behavior, which can be informative for a comprehensive analysis of 2,2,2-Trichloro-acetic Acid-13C2. The first paper discusses the synthesis and structural characterization of triorganotin(IV) complexes with a ligand that includes an amino acetic acid moiety, which is structurally related to acetic acid derivatives like trichloro-acetic acid . The second paper examines the pharmacokinetics of 2,4,5-trichlorophenoxy acetic acid, a compound with a similar trichloro-acetic motif . The third paper focuses on the synthesis of organotin(IV) derivatives of 2,4-dichlorophenoxyacetic acid, another chlorinated acetic acid derivative .
Synthesis Analysis
The synthesis of organotin(IV) derivatives as described in the papers involves the reaction of organotin compounds with ligands that contain acetic acid groups . While these papers do not describe the synthesis of 2,2,2-Trichloro-acetic Acid-13C2 specifically, similar synthetic strategies could potentially be applied. The synthesis typically involves the formation of a bond between the metal center and the carboxylate group of the acetic acid derivative.
Molecular Structure Analysis
The molecular structure of the triorganotin(IV) complexes reported in the first paper reveals a polymeric trans-O2SnC3 trigonal bipyramidal configuration . This information is relevant to understanding how trichloro-acetic acid derivatives might coordinate to metal centers. Although the exact molecular structure of 2,2,2-Trichloro-acetic Acid-13C2 is not discussed, it can be inferred that the presence of three chloro substituents would significantly influence its electronic properties and reactivity.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2,2,2-Trichloro-acetic Acid-13C2, but they do describe the coordination chemistry of related acetic acid derivatives with organotin(IV) compounds . These reactions typically result in the formation of complexes with various coordination geometries around the tin center. The presence of electron-withdrawing chloro groups in the acetic acid derivatives would affect the reactivity and stability of the resulting complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trichloro-acetic Acid-13C2 are not directly reported in the provided papers. However, the pharmacokinetic profile of 2,4,5-trichlorophenoxy acetic acid suggests that chlorinated acetic acid derivatives can exhibit dose-dependent behavior in biological systems, with significant urinary excretion . The presence of chloro substituents is likely to increase the acidity of the acetic acid derivative and affect its solubility and distribution in biological and environmental systems.
Wissenschaftliche Forschungsanwendungen
Adsorption Studies
2,2,2-Trichloro-acetic Acid-13C2 is relevant in adsorption studies. For example, research on 2,4,5-Trichlorophenoxy acetic acid (closely related to 2,2,2-Trichloro-acetic Acid-13C2) explores its adsorption behavior on poly-o-toluidine Zr(IV) phosphate, highlighting its effectiveness in adsorbing from aqueous solutions, thereby offering insights into environmental remediation and pollution control processes (Khan & Akhtar, 2011).
Metabolic Research
The compound is also used in metabolic studies, as seen in research on rat brain metabolism using 13C NMR spectroscopy. Studies utilizing 2,2,2-Trichloro-acetic Acid-13C2 derivatives have contributed to understanding metabolic pathways, like the cerebral metabolism of acetate in the rat brain (Cerdán et al., 1990).
Chemical Synthesis and Catalysis
Another significant application is in chemical synthesis and catalysis. For instance, a study demonstrates the catalytic oxidative condensation of methane to acetic acid, where carbon-13 isotopic labeling, including 2,2,2-Trichloro-acetic Acid-13C2, shows both carbons of acetic acid originating from methane (Periana et al., 2003).
Environmental and Soil Science
In environmental and soil science, 2,2,2-Trichloro-acetic Acid-13C2 plays a role in studying the interaction of soil components with organic pollutants. Solid-state 13C NMR studies have investigated the interaction of various organic pollutants, such as acetone, with soil components, offering insights into environmental remediation and pollution studies (Jurkiewicz & Maciel, 1995).
Safety And Hazards
Zukünftige Richtungen
2,2,2-Trichloro-acetic Acid-13C2 offers unique isotopic labeling properties, making it ideal for tracing and studying chemical reactions. Its versatility and precise composition make it a valuable tool in various scientific studies and investigations. It can be purchased online for pharmaceutical testing .
Eigenschaften
IUPAC Name |
2,2,2-trichloroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10442042 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

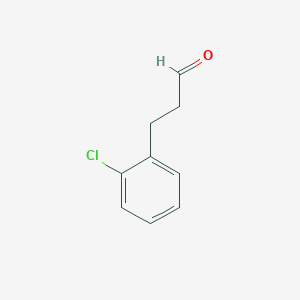
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
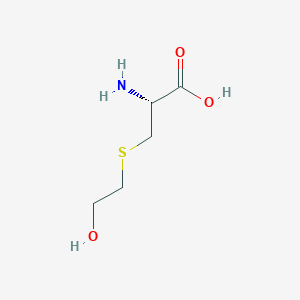
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
